molecular formula C28H25N5O2S B14968286 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B14968286
M. Wt: 495.6 g/mol
InChI Key: GZFKFAIVILXHIT-UHFFFAOYSA-N
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Description

2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of indole, triazole, and tetrahydroquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the indole and tetrahydroquinoline groups via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the triazole or quinoline rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or triazole moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE include other indole-triazole derivatives and tetrahydroquinoline-based compounds. These compounds share structural similarities but may differ in their specific substituents and overall chemical properties. The uniqueness of 2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C28H25N5O2S

Molecular Weight

495.6 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C28H25N5O2S/c1-35-21-11-6-10-20(16-21)33-27(23-17-29-24-13-4-3-12-22(23)24)30-31-28(33)36-18-26(34)32-15-7-9-19-8-2-5-14-25(19)32/h2-6,8,10-14,16-17,29H,7,9,15,18H2,1H3

InChI Key

GZFKFAIVILXHIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Origin of Product

United States

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